3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride
Overview
Description
3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a fluorine atom attached to an azetidine ring, which is further substituted with a 3-phenylpropyl group. The presence of fluorine often imparts distinct physical, chemical, and biological properties to organic molecules, making this compound of particular interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride typically involves multiple steps, starting with the construction of the azetidine ring. One common approach is the cyclization of a suitable precursor containing the desired substituents. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and ensure the correct stereochemistry.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, temperature, and reaction time are carefully controlled to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable in the development of fluorinated drugs and materials.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its interaction with various biomolecules can provide insights into biological processes and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may enhance the performance of certain products.
Mechanism of Action
The mechanism by which 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride exerts its effects depends on its molecular targets and pathways. The fluorine atom can influence the compound's binding affinity to receptors or enzymes, potentially altering biological activity. The specific pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3-Fluoro-3-(2-phenylethyl)azetidine hydrochloride
3-Fluoro-3-(4-phenylbutyl)azetidine hydrochloride
3-Fluoro-3-(3-phenylpropyl)pyrrolidine hydrochloride
Uniqueness: 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride is unique due to its specific structural features, such as the length of the alkyl chain and the presence of the azetidine ring. These features can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
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Properties
IUPAC Name |
3-fluoro-3-(3-phenylpropyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12(9-14-10-12)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTXQTAQVIAGNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCCC2=CC=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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